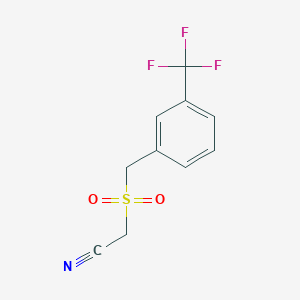![molecular formula C9H7NO2 B062566 4-Acetylfuro[3,2-c]pyridine CAS No. 193750-71-9](/img/structure/B62566.png)
4-Acetylfuro[3,2-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetylfuro[3,2-c]pyridine is a heterocyclic compound that has attracted significant attention in scientific research due to its diverse biological activities. This compound belongs to the family of furo[3,2-c]pyridines, which are known for their potential as anticancer, anti-inflammatory, and antimicrobial agents.
Mécanisme D'action
The mechanism of action of 4-Acetylfuro[3,2-c]pyridine is not fully understood. However, studies have suggested that this compound exerts its biological activities by modulating various cellular pathways. For instance, 4-Acetylfuro[3,2-c]pyridine induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the expression of anti-apoptotic proteins. Moreover, this compound inhibits the production of pro-inflammatory cytokines by suppressing the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of various inflammatory mediators.
Effets Biochimiques Et Physiologiques
Studies have shown that 4-Acetylfuro[3,2-c]pyridine exerts various biochemical and physiological effects. For instance, this compound has been reported to inhibit the growth and proliferation of cancer cells by inducing apoptosis. Moreover, 4-Acetylfuro[3,2-c]pyridine has been reported to possess anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines. Additionally, this compound has been reported to possess antimicrobial activity against various bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-Acetylfuro[3,2-c]pyridine in lab experiments is its diverse biological activities, which make it a potential candidate for drug development. Moreover, the synthesis of this compound is relatively simple and can be achieved through various methods. However, one of the limitations of using 4-Acetylfuro[3,2-c]pyridine in lab experiments is its low solubility in water, which may limit its bioavailability and efficacy.
Orientations Futures
There are several future directions for the study of 4-Acetylfuro[3,2-c]pyridine. Firstly, further studies are needed to elucidate the mechanism of action of this compound. Secondly, the potential of 4-Acetylfuro[3,2-c]pyridine as a therapeutic agent for various diseases, such as cancer and inflammation, needs to be explored further. Thirdly, the development of novel synthesis methods for this compound may enhance its bioavailability and efficacy. Finally, the structure-activity relationship of 4-Acetylfuro[3,2-c]pyridine needs to be investigated further to identify more potent analogs.
Conclusion
In conclusion, 4-Acetylfuro[3,2-c]pyridine is a heterocyclic compound that possesses diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial activities. The synthesis of this compound can be achieved through various methods, and it has been extensively studied for its potential as a therapeutic agent. Further studies are needed to elucidate the mechanism of action of this compound, explore its potential as a therapeutic agent, develop novel synthesis methods, and identify more potent analogs.
Méthodes De Synthèse
The synthesis of 4-Acetylfuro[3,2-c]pyridine can be achieved through various methods, including the reaction of 2-aminofuran with acetylacetone in the presence of a catalyst, such as p-toluenesulfonic acid. Another method involves the reaction of 2-aminofuran with ethyl acetoacetate in the presence of a base, such as potassium carbonate. The yield of 4-Acetylfuro[3,2-c]pyridine using these methods ranges from 60% to 80%.
Applications De Recherche Scientifique
4-Acetylfuro[3,2-c]pyridine has been extensively studied for its biological activities. It has been reported to possess anticancer activity by inhibiting the growth and proliferation of cancer cells. Studies have shown that 4-Acetylfuro[3,2-c]pyridine induces apoptosis in cancer cells by activating the caspase pathway. Additionally, this compound has been reported to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Moreover, 4-Acetylfuro[3,2-c]pyridine has been reported to possess antimicrobial activity against various bacteria and fungi.
Propriétés
Numéro CAS |
193750-71-9 |
|---|---|
Nom du produit |
4-Acetylfuro[3,2-c]pyridine |
Formule moléculaire |
C9H7NO2 |
Poids moléculaire |
161.16 g/mol |
Nom IUPAC |
1-furo[3,2-c]pyridin-4-ylethanone |
InChI |
InChI=1S/C9H7NO2/c1-6(11)9-7-3-5-12-8(7)2-4-10-9/h2-5H,1H3 |
Clé InChI |
QLKKZHVYCXYFSV-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=NC=CC2=C1C=CO2 |
SMILES canonique |
CC(=O)C1=NC=CC2=C1C=CO2 |
Synonymes |
Ethanone, 1-furo[3,2-c]pyridin-4-yl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



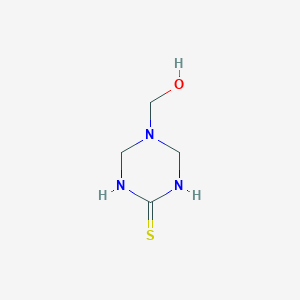

![6H-Pentaleno[1,6a-b]furan-6-one,2-ethoxyoctahydro-(9CI)](/img/structure/B62497.png)
![4,5,6,7-Tetrahydrothiazolo[5,4-C]pyridine](/img/structure/B62498.png)
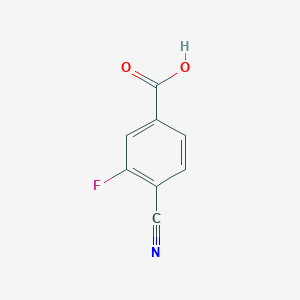
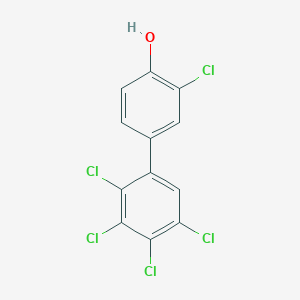
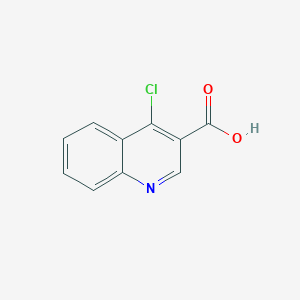
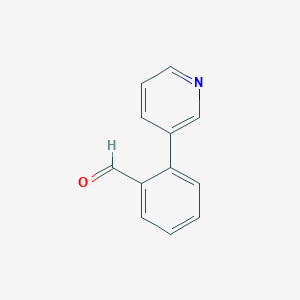
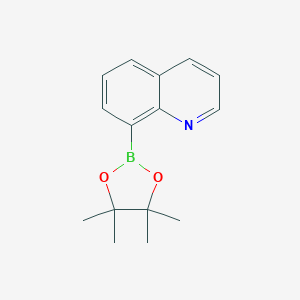
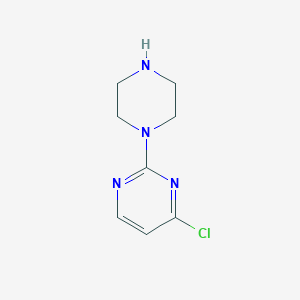
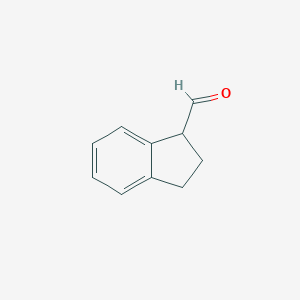
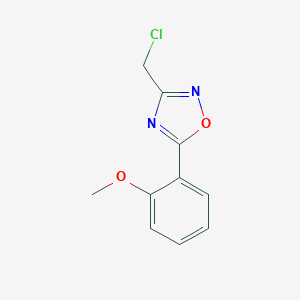
![2-Amino-4-[2-chloro-5-(trifluoromethyl)phenylamino]-1,3,5-triazine](/img/structure/B62517.png)
